molecular formula C12H14N2O2 B2839088 N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide CAS No. 2411290-05-4

N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide

Cat. No.: B2839088
CAS No.: 2411290-05-4
M. Wt: 218.256
InChI Key: OSGQELVUVNEPDC-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide is an organic compound that features a cyclopropyl group attached to a pyridine ring, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Substitution on the Pyridine Ring: The methoxy group is introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with the pyridine ring.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the cyclopropyl intermediate with prop-2-enamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enamide moiety.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the cyclopropyl and methoxy groups.

    Cyclopropyl Amides: Compounds with a cyclopropyl group attached to an amide moiety, but without the pyridine ring.

    Methoxypyridines: Pyridine derivatives with a methoxy group, but without the cyclopropyl and amide functionalities.

Uniqueness

N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide is unique due to the combination of its cyclopropyl group, methoxy-substituted pyridine ring, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-[1-(2-methoxypyridin-4-yl)cyclopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-10(15)14-12(5-6-12)9-4-7-13-11(8-9)16-2/h3-4,7-8H,1,5-6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGQELVUVNEPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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